3-ethynyl-N-(3-methylbut-2-enyl)aniline
Description
3-Ethynyl-N-(3-methylbut-2-enyl)aniline is a substituted aniline derivative characterized by an ethynyl (–C≡CH) group at the meta position of the aromatic ring and a 3-methylbut-2-enyl substituent on the nitrogen atom (Figure 1). The ethynyl group enhances reactivity in click chemistry and cross-coupling reactions, while the 3-methylbut-2-enyl chain may influence solubility and steric interactions in molecular assemblies .
Molecular Formula: C₁₃H₁₅N
Molecular Weight: 185.27 g/mol
Key Features:
- Ethynyl group at the meta position.
- Branched alkenyl chain (3-methylbut-2-enyl) attached to the amine.
Properties
IUPAC Name |
3-ethynyl-N-(3-methylbut-2-enyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-12-6-5-7-13(10-12)14-9-8-11(2)3/h1,5-8,10,14H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSJPHJPGUZUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=CC=CC(=C1)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
Ethynyl vs. Hydrogen at C-3 : The ethynyl group in 3-ethynyl-N-(3-methylbut-2-enyl)aniline increases molecular weight by ~24 g/mol compared to N-(3-methylbut-2-enyl)aniline and enhances reactivity for conjugation reactions .
Alkenyl Chain Branching: The 3-methylbut-2-enyl group improves solubility in non-polar solvents compared to linear chains (e.g., isoamyl acetate derivatives) .
Bis-Substituted vs. Mono-Substituted Amines: Bis(3-methylbut-2-enyl) substitution (as in 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline) increases steric hindrance, reducing reaction yields (69% vs. >80% for mono-substituted analogs) .
Functional Group Comparisons
Insights :
- The ethynyl group’s triple bond enables covalent bonding to azides or metal surfaces, making 3-ethynyl-N-(3-methylbut-2-enyl)aniline superior for nanomaterial cloaking (e.g., carbon nanotubes) compared to methoxy-substituted analogs .
- Thiophene-containing derivatives exhibit redshifted fluorescence due to extended conjugation, whereas ethynyl-substituted compounds prioritize reactivity over optical properties .
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